TCO-PEG5 NHS ester TCO-PEG5 NHS ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677600
InChI: InChI=1S/C26H42N2O11/c29-23-8-9-24(30)28(23)39-25(31)10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-27-26(32)38-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,27,32)/b2-1+
SMILES: C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Molecular Formula: C26H42N2O11
Molecular Weight: 558.6 g/mol

TCO-PEG5 NHS ester

CAS No.:

Cat. No.: VC13677600

Molecular Formula: C26H42N2O11

Molecular Weight: 558.6 g/mol

* For research use only. Not for human or veterinary use.

TCO-PEG5 NHS ester -

Specification

Molecular Formula C26H42N2O11
Molecular Weight 558.6 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C26H42N2O11/c29-23-8-9-24(30)28(23)39-25(31)10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-27-26(32)38-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,27,32)/b2-1+
Standard InChI Key OYCATQDGRIRBQD-OWOJBTEDSA-N
Isomeric SMILES C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

TCO-PEG5 NHS ester (IUPAC name: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate) features three distinct functional regions:

  • TCO moiety: A strained trans-cyclooctene group that undergoes inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines.

  • PEG5 spacer: A pentahydric ethylene glycol chain enhancing hydrophilicity and reducing steric interference.

  • NHS ester: An amine-reactive group for covalent attachment to lysine residues or N-termini of proteins.

Physical and Chemical Characteristics

PropertyValueSource
Molecular FormulaC₂₆H₄₂N₂O₁₁
Molecular Weight558.6 g/mol
CAS Number1682653-80-0
Purity>95% (HPLC)
SolubilityDMSO, DMF, THF, Chloroform
Storage Conditions-20°C (desiccated)
Reaction Kinetics (k)>800 s⁻¹

The PEG5 spacer increases aqueous solubility to ~50 mM in phosphate-buffered saline (PBS), compared to <10 mM for non-PEGylated TCO derivatives . This modification reduces aggregation tendencies by 72% in antibody conjugation experiments, as demonstrated in comparative studies with PEG3 and PEG7 variants.

Synthesis and Quality Control

Manufacturing Process

The synthesis involves three sequential steps :

  • TCO activation: Functionalization of trans-cyclooctene with a carbonylimidazole leaving group.

  • PEG5 coupling: Nucleophilic substitution using a pentahydric ethylene glycol diamine under anhydrous conditions.

  • NHS ester formation: Reaction with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC).

Critical quality parameters include:

  • Diastereomeric purity: >98% equatorial isomer content to ensure optimal reaction kinetics .

  • Endotoxin levels: <0.1 EU/mg for in vivo applications .

  • Free NHS ester: <2% as measured by hydroxamate assay.

Reaction Mechanisms and Kinetic Profiling

Bioorthogonal Conjugation Chemistry

The IEDDA reaction between TCO-PEG5 NHS ester and tetrazines proceeds via a concerted mechanism:

TCO+Tetrazinek>800 s1Dihydropyridazine+N2\text{TCO} + \text{Tetrazine} \xrightarrow{k > 800\ \text{s}^{-1}} \text{Dihydropyridazine} + \text{N}_2 \uparrow

This reaction exhibits second-order kinetics with an activation energy (Eₐ) of 45.2 kJ/mol, enabling completion within 5 minutes at physiological pH . The PEG5 spacer reduces steric hindrance by 40% compared to shorter PEG chains, as quantified through molecular dynamics simulations .

Amine Coupling Specificity

The NHS ester reacts selectively with primary amines (ε-amino groups of lysine, α-amino termini) following first-order kinetics:

NHS ester+R-NH2Stable amide bond+N-hydroxysuccinimide\text{NHS ester} + \text{R-NH}_2 \rightarrow \text{Stable amide bond} + \text{N-hydroxysuccinimide}

At pH 8.0 (0.1 M sodium bicarbonate), the reaction achieves 95% completion within 30 minutes for IgG antibodies (2 mg/mL concentration) .

Applications in Biomedical Research

Antibody-Drug Conjugate (ADC) Development

TCO-PEG5 NHS ester enables precise drug-to-antibody ratio (DAR) control through sequential conjugation:

  • Antibody labeling: 2-4 TCO groups per IgG via NHS ester chemistry.

  • Drug coupling: Tetrazine-modified payloads (e.g., monomethyl auristatin E) click conjugation.

In HER2-targeted ADCs, this approach achieved DAR 3.8 ± 0.2 with 92% plasma stability over 72 hours.

In Vivo Imaging Probes

The reagent's rapid kinetics enable real-time tracking of cellular processes:

  • Tumor targeting: Cy5-tetrazine conjugates showed 8-fold higher signal-to-noise ratio in MDA-MB-231 xenografts compared to traditional PEG3 linkers .

  • Metabolic imaging: 18^{18}F-labeled tetrazines achieved 94% labeling efficiency in PET tracer synthesis.

Comparative Performance Analysis

ParameterTCO-PEG5 NHSTCO-PEG12 NHSNon-PEG TCO
Solubility (PBS)48 mM62 mM9 mM
Conjugation Efficiency92%88%73%
Serum Stability (t₁/₂)68 h72 h41 h
Cost per mmol$1,450$2,100$980

Data compiled from demonstrates PEG5's optimal balance between cost and performance.

Recent Advancements and Future Directions

Multimodal Conjugation Platforms

2024 studies utilized TCO-PEG5 NHS ester to create trifunctional antibodies combining:

  • Targeting: HER2 Fab regions

  • Imaging: 64^{64}Cu-tetrazine complexes

  • Therapy: Doxorubicin payloads

This approach reduced tumor volume by 89% in murine models while enabling simultaneous PET/MRI tracking.

CRISPR-Cas9 Delivery Systems

PEG5-mediated conjugation of Cas9 mRNA to TCO-modified lipid nanoparticles achieved 78% gene editing efficiency in hepatocytes versus 53% with standard PEG2 linkers .

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